molecular formula C8H9ClF3N3O B2746920 N-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride CAS No. 1340588-46-6

N-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride

Cat. No.: B2746920
CAS No.: 1340588-46-6
M. Wt: 255.63
InChI Key: VVMPRQUZPCWSEB-UHFFFAOYSA-N
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Description

N-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride is a chemical compound with the molecular formula C8H8F3N3O·HCl. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a guanidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride typically involves the reaction of 4-(trifluoromethoxy)aniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the trifluoromethoxy group .

Scientific Research Applications

N-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative effects.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for cancer treatment.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to activate AMP-activated protein kinase (AMPK), leading to the inactivation of the mTOR/p70S6K/4EBP1 pathway. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The trifluoromethoxy group enhances the compound’s biological activity by increasing its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride
  • 4-(Trifluoromethoxy)phenylhydrazine hydrochloride

Uniqueness

N-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and biological activity compared to similar compounds. Additionally, its ability to activate AMPK and inhibit the mTOR pathway makes it a promising candidate for cancer therapy .

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O.ClH/c9-8(10,11)15-6-3-1-5(2-4-6)14-7(12)13;/h1-4H,(H4,12,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMPRQUZPCWSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(N)N)OC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340588-46-6
Record name N-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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